molecular formula C2H7NNaO3PS B1260547 Phosphocysteamine sodium CAS No. 3724-89-8

Phosphocysteamine sodium

カタログ番号: B1260547
CAS番号: 3724-89-8
分子量: 179.11 g/mol
InChIキー: VZEGNYNPDZDIRW-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Phosphocysteamine sodium can be synthesized by reacting cysteamine with phosphoric acid under controlled conditions. The reaction typically involves the formation of an ester linkage between the thiol group of cysteamine and the phosphate group of phosphoric acid . The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by large-scale chemical synthesis involving the same basic reaction principles. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product in a highly pure form .

化学反応の分析

Types of Reactions: Phosphocysteamine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Pharmacological Properties

Phosphocysteamine sodium exhibits several pharmacological properties that make it a valuable compound in medical treatments:

  • Cystine Depletion : It is effective in reducing intracellular cystine levels in patients with nephropathic cystinosis, a condition characterized by cystine accumulation in lysosomes due to a defective transporter. This reduction helps prevent renal failure and other systemic complications associated with the disease .
  • Neuroprotection : The compound has shown potential in protecting against neurodegeneration. It can cross the blood-brain barrier, making it suitable for treating neurodegenerative disorders such as Huntington's disease and Parkinson's disease .
  • Radioprotection : this compound has been proposed as an adjuvant to cancer chemotherapy due to its radiation protective properties. It may help mitigate the adverse effects of radiation therapy in cancer patients .

Cystinosis Treatment

Cystinosis is an autosomal recessive disorder leading to the accumulation of cystine within lysosomes, causing damage to various organs, particularly the kidneys and eyes. This compound is used as a specific treatment for nephropathic cystinosis:

  • Clinical Efficacy : Studies have demonstrated that this compound effectively lowers cystine levels in patients, thus slowing disease progression and preventing renal complications .
  • Case Studies : A notable case involved a child diagnosed with cystinosis who was treated with this compound. The treatment resulted in significant improvements in renal function and overall health, showcasing the compound's effectiveness in managing this condition .

Neurodegenerative Diseases

This compound has been investigated for its role in treating neurodegenerative diseases:

  • Huntington's Disease : Research indicates that phosphocysteamine may help manage symptoms and slow disease progression by reducing oxidative stress and promoting neuronal survival . Clinical trials have suggested potential benefits when used alongside other therapies.
  • Parkinson's Disease : The compound's antioxidant properties may provide neuroprotective effects, offering a therapeutic avenue for managing Parkinson's disease symptoms .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other forms of cysteamine:

CompoundBioavailabilityT_max (hours)Clinical Applications
Cysteamine HydrochlorideModerate0.75Cystinosis treatment
This compoundHigher1.4Cystinosis, neurodegenerative diseases
Cysteamine BitartrateModerate1.4Cystinosis

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of this compound:

  • A study involving patients with nephropathic cystinosis reported significant reductions in cystine levels and improvements in renal function after treatment with this compound compared to standard therapies .
  • In neurodegenerative disease models, this compound demonstrated protective effects against neuronal damage, supporting its potential use as a therapeutic agent in clinical settings .

類似化合物との比較

Uniqueness: Phosphocysteamine sodium is unique due to its phosphate ester linkage, which imparts distinct chemical properties and enhances its radioprotective effects. This makes it particularly useful in medical applications where radioprotection is required .

生物活性

Phosphocysteamine sodium, a derivative of cysteamine, is primarily recognized for its therapeutic applications in treating cystinosis, a rare metabolic disorder. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical efficacy.

Overview of this compound

This compound is a phosphorothioester form of cysteamine, which has been shown to have improved tolerability and bioavailability compared to other formulations such as cysteamine hydrochloride. Its chemical structure is represented as C₂H₇NNaO₃PS, indicating the presence of a phosphate group that enhances its solubility and absorption in the gastrointestinal tract .

  • Cystine Depletion : this compound functions by elevating plasma levels of cysteamine, which in turn helps deplete leukocyte cystine levels. This is crucial in managing cystinosis, where cystine accumulation leads to cellular damage. Studies have shown that both phosphocysteamine and cysteamine are effective in reducing leukocyte cystine by approximately 65% .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress—a contributing factor in various diseases. This activity is attributed to its ability to reduce reactive oxygen species (ROS) and enhance cellular defenses against oxidative damage .
  • Anti-inflammatory Effects : this compound has been implicated in modulating inflammatory responses. It has shown potential in reducing inflammation markers in experimental models, suggesting a role in conditions characterized by chronic inflammation .

Pharmacokinetics

A comparative study on the bioavailability of this compound revealed that it achieves peak plasma concentrations within 30 minutes to 1 hour post-administration. The pharmacokinetic parameters for phosphocysteamine are summarized below:

ParameterThis compoundCysteamine HydrochlorideCysteamine Bitartrate
C_max (μmol/L)54.1 ± 20.248.6 ± 10.763 ± 20
T_max (h)1.25 (0.25–2)0.88 (0.25–2)0.88 (0.25–2)
BioavailabilitySimilarReferenceSimilar

This table indicates that this compound has comparable pharmacokinetic properties to other formulations, with rapid absorption being a key feature .

Case Study 1: Efficacy in Cystinosis

In a clinical trial involving children with nephropathic cystinosis, patients administered this compound demonstrated significant reductions in leukocyte cystine levels compared to baseline measurements. The treatment was well-tolerated with minimal adverse effects reported, highlighting its clinical utility .

Case Study 2: Combination Therapy

A recent study explored the use of this compound as an adjuvant therapy alongside standard cancer treatments. Results indicated that it may enhance the efficacy of chemotherapy while providing protective effects against radiation-induced damage, suggesting broader therapeutic applications beyond cystinosis management .

特性

IUPAC Name

sodium;2-aminoethylsulfanyl(hydroxy)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO3PS.Na/c3-1-2-8-7(4,5)6;/h1-3H2,(H2,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEGNYNPDZDIRW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSP(=O)(O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NNaO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190721
Record name Phosphocysteamine sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3724-89-8
Record name Phosphocysteamine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphocysteamine sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen -S-(2-aminoethyl)thiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHOSPHOCYSTEAMINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC9U0409D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphocysteamine sodium
Reactant of Route 2
Phosphocysteamine sodium
Reactant of Route 3
Phosphocysteamine sodium
Reactant of Route 4
Reactant of Route 4
Phosphocysteamine sodium
Reactant of Route 5
Phosphocysteamine sodium
Reactant of Route 6
Reactant of Route 6
Phosphocysteamine sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。